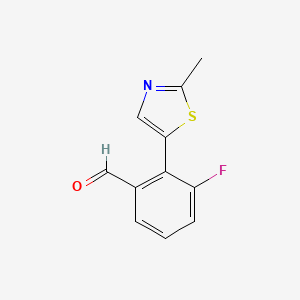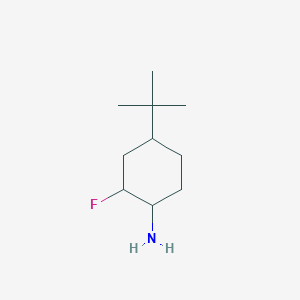![molecular formula C11H12O B13209082 1-Phenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B13209082.png)
1-Phenyl-6-oxabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-6-oxabicyclo[310]hexane is a bicyclic organic compound characterized by its unique structure, which includes a phenyl group attached to a six-membered oxabicyclo ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-6-oxabicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yields and purity. The use of photoredox catalysis and efficient reaction partners makes this compound accessible for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-6-oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of phenyl-substituted carboxylic acids.
Reduction: Formation of phenyl-substituted alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-Phenyl-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism by which 1-Phenyl-6-oxabicyclo[3.1.0]hexane exerts its effects involves interactions with specific molecular targets. The compound’s unique structure allows it to engage in various chemical reactions, influencing pathways such as enzyme inhibition or activation. The phenyl group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
- 6-Oxabicyclo[3.1.0]hexane
Comparison: 1-Phenyl-6-oxabicyclo[3.1.0]hexane stands out due to its phenyl group, which imparts unique chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and a broader range of applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-phenyl-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H12O/c1-2-5-9(6-3-1)11-8-4-7-10(11)12-11/h1-3,5-6,10H,4,7-8H2 |
InChI Key |
FOOWPXSAJSAYMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


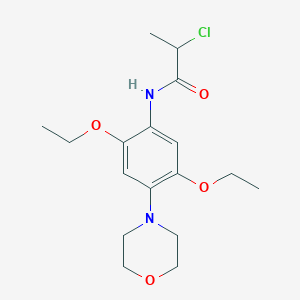
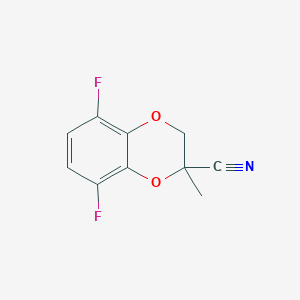
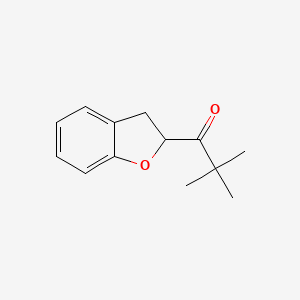
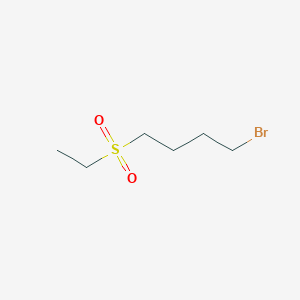
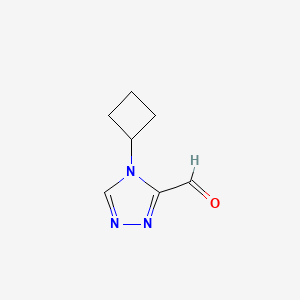
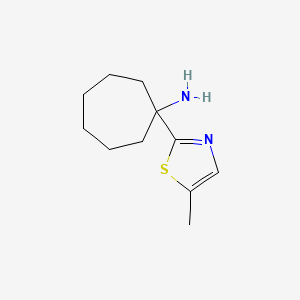
![[(3-Bromo-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13209046.png)

![2-(6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B13209051.png)
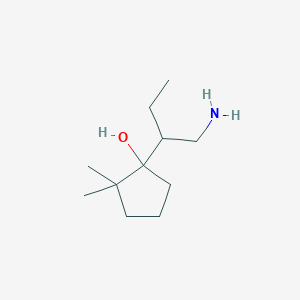
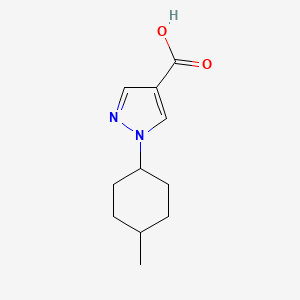
![4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13209084.png)
